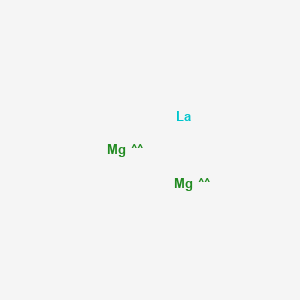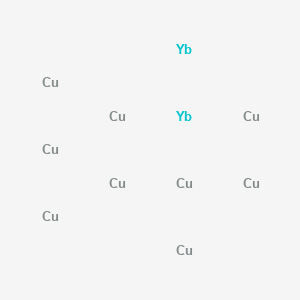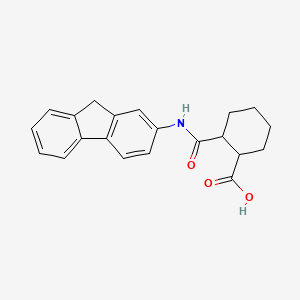
Iron;nickel
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron and nickel are transition metals that form a variety of compounds and alloys. These elements are found adjacent to each other in period 4 of the periodic table and share similar chemical and physical characteristics. Iron and nickel are the most abundant elements produced during the final stage of stellar nucleosynthesis in massive stars and are the main constituents of the Earth’s core and iron meteorites . The combination of iron and nickel results in alloys with unique properties, making them valuable in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of iron-nickel compounds can be achieved through various synthetic routes. One common method involves the co-precipitation of iron and nickel salts, followed by reduction with hydrogen gas. For example, nickel and iron hydroxides can be co-precipitated from their respective nitrate solutions and then reduced to form iron-nickel alloys . Another method involves the impregnation of nickel on iron-containing mixed oxide supports, which can be reduced to form iron-nickel alloy particles .
Industrial Production Methods: In industrial settings, iron-nickel alloys are often produced through the reduction of mixed metal oxides. The use of oxide precursors containing both nickel and iron ions, such as hydrotalcite-like compounds and perovskites, allows for the controlled composition of the resulting alloy . These methods are optimized to achieve high catalytic performance and resistance to carbon deposition, making them suitable for various industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Iron-nickel compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, nickel-iron alloys can be oxidized to form nickel and iron oxides, which can then be reduced back to the metallic state using hydrogen gas . These compounds also participate in catalytic reactions, such as the reforming of hydrocarbons and the oxygen evolution reaction .
Common Reagents and Conditions: Common reagents used in the reactions of iron-nickel compounds include hydrogen gas for reduction and oxygen or air for oxidation. The reaction conditions, such as temperature and pressure, play a crucial role in determining the reaction kinetics and the nature of the products formed .
Major Products Formed: The major products formed from the reactions of iron-nickel compounds include various oxides, hydroxides, and metallic alloys. For example, the reduction of nickel and iron oxides with hydrogen gas results in the formation of metallic nickel-iron alloys .
Aplicaciones Científicas De Investigación
Iron-nickel compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including the reforming of hydrocarbons and the oxygen evolution reaction . In biology and medicine, iron-nickel nanoparticles are investigated for their potential use in drug delivery, magnetic resonance imaging (MRI), and hyperthermia treatment for cancer . In industry, iron-nickel alloys are used in the production of stainless steel, maraging steel, and other specialized materials .
Mecanismo De Acción
The mechanism of action of iron-nickel compounds depends on their specific application. For example, in catalytic reactions, the surface of iron-nickel alloys provides a complex electron environment that facilitates the adsorption and activation of reactant molecules . In biomedical applications, the magnetic properties of iron-nickel nanoparticles allow for targeted drug delivery and imaging . The molecular targets and pathways involved in these mechanisms vary depending on the specific application and the nature of the compound.
Comparación Con Compuestos Similares
Iron-nickel compounds can be compared with other transition metal compounds, such as those containing cobalt. Like iron and nickel, cobalt is a ferromagnetic element and shares similar chemical properties . iron-nickel alloys are unique in their ability to form a wide range of compositions and structures, making them versatile for various applications. Similar compounds include iron-cobalt and nickel-cobalt alloys, which also exhibit ferromagnetic properties and are used in specialized industrial applications .
Conclusion
Iron-nickel compounds are versatile materials with a wide range of applications in chemistry, biology, medicine, and industry. Their unique properties, such as ferromagnetism and catalytic activity, make them valuable for various scientific and industrial purposes. Understanding the preparation methods, chemical reactions, and mechanisms of action of these compounds is essential for optimizing their use in different applications.
Propiedades
Número CAS |
12763-91-6 |
|---|---|
Fórmula molecular |
Fe2Ni |
Peso molecular |
170.38 g/mol |
Nombre IUPAC |
iron;nickel |
InChI |
InChI=1S/2Fe.Ni |
Clave InChI |
CHYOBXPAHUHRLP-UHFFFAOYSA-N |
SMILES canónico |
[Fe].[Fe].[Ni] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
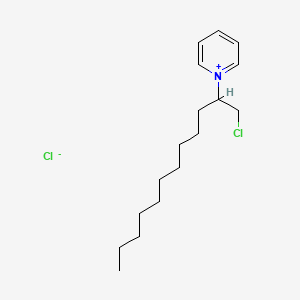
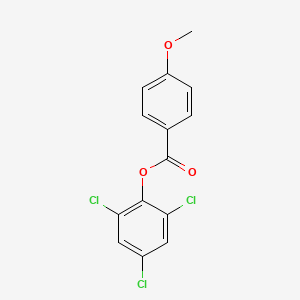
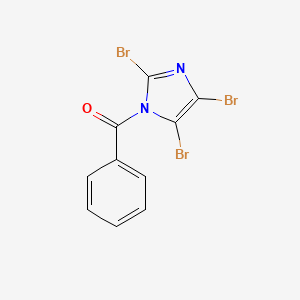

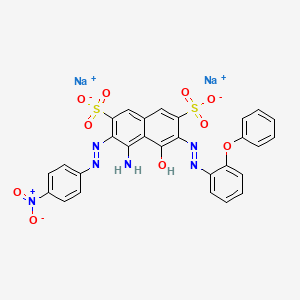
![[(9E,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(methylhydrazinylidene)methyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14729003.png)
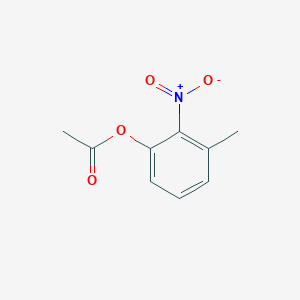
![2-Bromo-1,7,7-trimethyl-2-nitrobicyclo[2.2.1]heptane](/img/structure/B14729019.png)
